molecular formula C5H15N3 B076576 N-(2-Aminoethyl)-1,3-propanediamine CAS No. 13531-52-7

N-(2-Aminoethyl)-1,3-propanediamine

Cat. No.: B076576
CAS No.: 13531-52-7
M. Wt: 117.19 g/mol
InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7) is a multifunctional aliphatic amine with the molecular formula C₅H₁₅N₃ and a molecular weight of 117.19 g/mol. Structurally, it consists of a 1,3-propanediamine backbone substituted with a 2-aminoethyl group, providing three primary and secondary amine groups. This configuration confers versatile reactivity, enabling applications in coordination chemistry, polymer synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically include elevated temperatures and pressures, along with the use of a hydrogenation catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of ethylenediamine with acrylonitrile in the presence of a base, followed by catalytic hydrogenation. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

1. Templating Agent in Synthesis
N-(2-Aminoethyl)-1,3-propanediamine has been employed as a templating agent in the synthesis of novel open framework iron(III) phosphites. This application highlights its role in facilitating the formation of complex structures within materials chemistry .

2. Coordination Complexes
The compound can form coordination complexes with metal ions, such as cadmium(II). Studies have shown that it yields both mono- and bis-complexes with cadmium(II) salts. The thermal behavior of these complexes has been characterized using techniques like single crystal X-ray diffraction and thermogravimetric analysis .

Materials Science

1. Polyamine Applications
this compound is classified as a polyamine, which are naturally occurring cationic molecules involved in various cellular processes. Research indicates that polyamines can stimulate DNA recombination by stabilizing intermediates during the process . This property is crucial for applications in genetic engineering and molecular biology.

2. Liquid Chromatography
The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of amines. It can be effectively analyzed using reverse-phase HPLC methods, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .

Biochemical Applications

1. Gene Regulation Studies
this compound is involved in studies related to gene regulation. For instance, it has been used to investigate the regulation of genes encoding superoxide dismutase in Escherichia coli under copper-deficient conditions. This application underscores its importance in understanding cellular responses to metal ion availability .

2. Chelation Properties
The compound exhibits high affinity for copper(II) ions, acting as a chelator. This property is significant in biological studies where metal ion homeostasis is crucial for cellular function. Its ability to inhibit mitochondrial cytochrome c oxidase through copper deficiency has implications for cancer research and therapeutic development .

Case Study 1: Thermal Studies on Cadmium Complexes

A study focused on the thermal degradation pathways of complexes formed by this compound and cadmium(II) salts revealed multi-step decomposition processes. The study utilized thermogravimetric analysis to assess mass loss and identify thermal stability profiles of the complexes .

Case Study 2: Polyamines in Gene Expression

Research demonstrated that polyamines like this compound play a role in modulating gene expression related to DNA repair mechanisms. The stimulation of RecA-mediated recombination by polyamines provides insights into their biochemical significance and potential applications in genetic therapies .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1,3-propanediamine involves its ability to form stable complexes with various substrates. The amine groups can participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions enable the compound to act as a cross-linking agent, stabilizer, or catalyst in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name Molecular Formula Amine Groups Key Properties/Applications Reference
N-(2-Aminoethyl)-1,3-propanediamine C₅H₁₅N₃ 3 (2 primary, 1 secondary) Asymmetric ligand in SCO complexes; epoxy cross-linker
N,N′-bis(3-aminopropyl)-1,3-propanediamine C₉H₂₄N₄ 4 (2 primary, 2 secondary) Higher potency in NMDA receptor activation (EC₅₀: 0.8 μM); used in Mn(III) Schiff base complexes
Ethylenediamine (en) C₂H₈N₂ 2 (primary) Common chelator for transition metals; lower molecular weight
1,3-Propanediamine (pdn) C₃H₁₀N₂ 2 (primary) Linear diamine; simpler coordination behavior
Spermidine C₇H₁₉N₃ 3 (primary, secondary) Natural polyamine; moderate NMDA receptor activation (EC₅₀: ~10 μM)

Reactivity and Coordination Behavior

  • Chain Length and Branching: Longer-chain polyamines (e.g., N,N′-bis(3-aminopropyl)-1,3-propanediamine) exhibit higher binding affinity to NMDA receptors due to increased flexibility and amine density . In contrast, the shorter, branched structure of this compound limits its potency but enhances steric control in coordination chemistry, favoring asymmetric complexes .
  • Isomerism: Unlike symmetric diamines (e.g., bis(3-aminopropyl)amine derivatives), this compound forms distinct geometric isomers in cobalt complexes (e.g., cis vs. trans isomers), critical for tuning magnetic and optical properties .

Biological Activity

N-(2-Aminoethyl)-1,3-propanediamine, also known as 1,3-diaminopropane, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its roles as a chelator, antimicrobial agent, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups attached to a propanediamine backbone. Its chemical formula is C5H14N2C_5H_{14}N_2, and it has a molecular weight of 102.18 g/mol. The compound is soluble in water and exhibits basic properties due to the presence of amine groups.

1. Chelation Properties

One of the notable biological activities of this compound is its ability to chelate metal ions. It has been identified as a high-affinity chelator for copper ions (Cu(II)), which plays a critical role in various enzymatic processes within cells. In studies involving human promyelocytic leukemia cell lines (HL-60), it was shown that this compound inhibits mitochondrial cytochrome c oxidase by inducing cellular copper deficiency . This action can disrupt cellular respiration and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study investigated the synthesis of transition metal complexes derived from this compound and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that several complexes displayed potent antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans .

Microorganism Activity MIC (µg/mL)
Escherichia coliAntibacterial50
Staphylococcus aureusAntibacterial25
Candida albicansAntifungal30

3. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Transition metal complexes formed with this compound have shown potential in scavenging free radicals, which could be beneficial in mitigating oxidative stress-related diseases . The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Case Study 1: Inhibition of Cancer Cell Growth

In a controlled study, the effects of this compound on cancer cell lines were evaluated. The compound was administered at varying concentrations to HL-60 cells, resulting in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis through copper depletion and subsequent mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of this compound complexes against clinical isolates of bacteria. The study reported that the metal complexes derived from this compound exhibited enhanced activity compared to the free ligand, suggesting that metal coordination significantly boosts antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for N-(2-Aminoethyl)-1,3-propanediamine in laboratory settings?

  • Methodological Answer :

  • Handling : Use in well-ventilated areas with local exhaust ventilation. Avoid skin/eye contact via PPE (gloves, goggles). In case of spills, absorb with inert materials (e.g., vermiculite) and rinse thoroughly with water .
  • Storage : Store in cool, dry conditions under nitrogen to prevent degradation. Use airtight containers to avoid moisture absorption .
  • Safety Data : Boiling point = 221°C, melting point = 10°C, density = 0.928 g/cm³. Reacts with acids, oxidizing agents, and chloroformates, requiring isolation from incompatible materials .

Q. What synthetic routes are used to prepare this compound, and what are the key reaction parameters?

  • Methodological Answer :

  • Polycondensation : React trihydrochloric acid salt of the triamine with activated diesters (e.g., di-p-nitrophenyl succinate) under reflux. Monitor pH and temperature (typically 60–80°C) to control polymerization .
  • Purification : Use column chromatography or recrystallization in ethanol/water mixtures. Confirm purity via NMR (¹H/¹³C) and FT-IR spectroscopy .

Advanced Research Questions

Q. How does this compound act as a templating agent in hydrothermal synthesis of open-framework metal phosphites?

  • Methodological Answer :

  • Synthesis : Combine with Fe(III) salts and phosphite precursors in a 1:3 molar ratio. Hydrothermal treatment at 150–180°C for 48–72 hours under autogenous pressure .
  • Structural Analysis : Use single-crystal X-ray diffraction (OLEX2/SHELX software) to resolve trigonal crystal systems (space group R). Validate pore geometry via BET surface area analysis .

Q. What strategies optimize the use of this compound in cationic polyamide synthesis for nicotinic acetylcholine receptor (nAChR) inhibition studies?

  • Methodological Answer :

  • Polymer Design : Synthesize polyamides via solution polycondensation with succinic acid. Control molecular weight (Mn ~52.8 kDa) using gel permeation chromatography (GPC) in hexafluoroisopropanol .
  • Bioactivity Testing : Perform competitive binding assays with radioiodinated α-bungarotoxin. Measure IC₅₀ values against Torpedo californica nAChR and human α7 nAChR subtypes .

Q. How is this compound utilized in developing coumarin-based probes for metal ion detection?

  • Methodological Answer :

  • Probe Synthesis : Condense with 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde under reflux in ethanol. Monitor reaction progress via TLC and UV-Vis spectroscopy .
  • Application : Test selectivity for Cu²⁺/Fe³⁺ using fluorescence quenching. Validate via Job’s plot analysis and DFT calculations for binding mechanisms .

Q. Key Considerations for Experimental Design

  • Contradictions : While the compound is stable under nitrogen, its reactivity with oxidizing agents requires inert atmospheres during synthesis .
  • Data Validation : Cross-reference XRD results with computational models (e.g., DFT) to confirm structural assignments in templated frameworks .

Properties

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065522
Record name N-(2-Aminoethyl)-1,3-propanediamine
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13531-52-7
Record name 3-(Aminopropyl)ethylenediamine
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(2-aminoethyl)-
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name N-(2-aminoethyl)-1,3-propanediamine
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Record name N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(2-Aminoethyl)-1,3-propanediamine
N-(2-Aminoethyl)-1,3-propanediamine
N-(2-Aminoethyl)-1,3-propanediamine
N-(2-Aminoethyl)-1,3-propanediamine
N-(2-Aminoethyl)-1,3-propanediamine
N-(2-Aminoethyl)-1,3-propanediamine

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